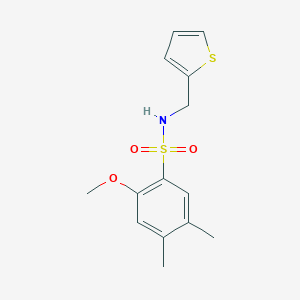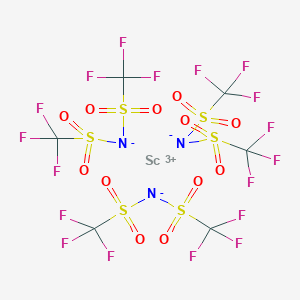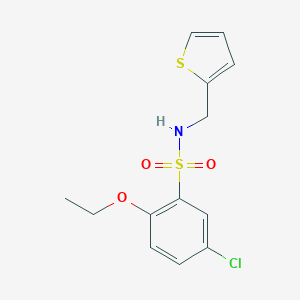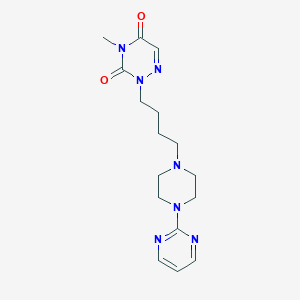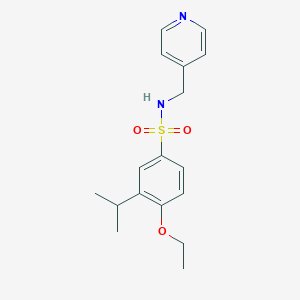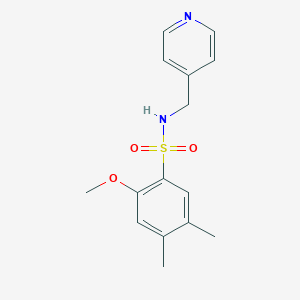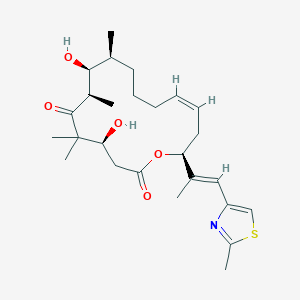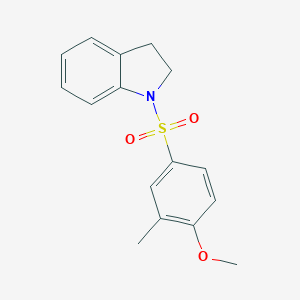
4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide, also known as MTBSTFA, is a chemical compound widely used in scientific research. It is a sulfonamide derivative that is frequently employed as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis. MTBSTFA is a colorless liquid with a molecular weight of 327.44 g/mol and a boiling point of 270°C.
Mecanismo De Acción
The mechanism of action of 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide is based on the reaction between the functional groups of the compounds and the reagent. 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide reacts with the hydroxyl, amino, and carboxyl groups of the compounds to form TMS derivatives. The reaction is catalyzed by trace amounts of acid, such as trifluoroacetic acid (TFA), which is often added to the reaction mixture to improve the yield and selectivity of the derivatization.
Efectos Bioquímicos Y Fisiológicos
4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide is not used as a drug, and therefore, its biochemical and physiological effects are not extensively studied. However, it is known that 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide is a relatively safe reagent, and it does not cause significant toxicity or adverse effects when used in laboratory experiments. 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide is volatile and can be easily removed from the sample after derivatization, which minimizes the interference with the subsequent analysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide as a derivatizing agent for GC-MS analysis are its high reactivity, high yield, and broad applicability. 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide can derivatize a wide range of compounds, including polar and nonpolar compounds, and it can improve the sensitivity and selectivity of the GC-MS analysis. The limitations of using 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide are its high cost and potential interference with the analysis of some compounds, such as alcohols and phenols, which can form unstable TMS derivatives.
Direcciones Futuras
The future directions of 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide research are focused on the development of new derivatizing agents with improved properties, such as lower cost, higher selectivity, and lower interference. The use of 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide in combination with other derivatizing agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is also being explored to improve the derivatization efficiency and selectivity. Furthermore, the application of 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide in the analysis of complex biological samples, such as metabolomics and proteomics, is an area of active research. The development of new analytical methods based on 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide derivatization is expected to contribute to the advancement of scientific research in various fields, including biochemistry, pharmacology, and environmental science.
Conclusion
4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide is a widely used derivatizing agent for GC-MS analysis in scientific research. It is a safe and efficient reagent that can derivatize a wide range of compounds, including amino acids, fatty acids, steroids, and carbohydrates. 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide has high reactivity, high yield, and broad applicability, making it a valuable tool for the identification and quantification of organic compounds. The future directions of 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide research are focused on the development of new derivatizing agents with improved properties and the application of 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide in the analysis of complex biological samples.
Métodos De Síntesis
4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide can be synthesized through a two-step process. First, 4-methoxy-2,3-dimethylbenzenesulfonyl chloride is reacted with 2-thienylmethanol to obtain the intermediate product, 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonyl chloride. In the second step, the intermediate product is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to obtain the final product, 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide. The reaction conditions for the synthesis of 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide are mild, and the yield is high.
Aplicaciones Científicas De Investigación
4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide is widely used in scientific research as a derivatizing agent for GC-MS analysis. It is used to derivatize a wide range of compounds, including amino acids, fatty acids, steroids, and carbohydrates, to increase their volatility and improve their detectability. 4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide reacts with the functional groups of the compounds to form trimethylsilyl (TMS) derivatives, which are volatile and stable. The TMS derivatives can be separated and analyzed by GC-MS, which is a powerful analytical technique for the identification and quantification of organic compounds.
Propiedades
Nombre del producto |
4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C14H17NO3S2 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
4-methoxy-2,3-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H17NO3S2/c1-10-11(2)14(7-6-13(10)18-3)20(16,17)15-9-12-5-4-8-19-12/h4-8,15H,9H2,1-3H3 |
Clave InChI |
ZOJACQNZKMBCHF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NCC2=CC=CS2)OC |
SMILES canónico |
CC1=C(C=CC(=C1C)S(=O)(=O)NCC2=CC=CS2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)


